molecular formula C27H21N3O2S B2697194 (Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-53-0

(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2697194
CAS No.: 477296-53-0
M. Wt: 451.54
InChI Key: AADYERICIFHQTR-XLNRJJMWSA-N
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Description

(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure incorporating several pharmacologically significant motifs, including a benzothiazole unit and a biphenyl system. The benzothiazole core is a privileged scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities, such as anticonvulsant and potential anticancer properties . The presence of the biphenyl group can enhance binding affinity to various biological targets. The specific (Z)-configuration around the cyanovinylamino double bond is critical for its molecular geometry and potential interactions with enzymes or receptors. This compound is intended for use in laboratory investigations only, including target identification, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c1-2-32-27(31)23-10-6-7-11-24(23)29-17-22(16-28)26-30-25(18-33-26)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-15,17-18,29H,2H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYERICIFHQTR-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18N2O2S
  • Molecular Weight : 346.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it exhibits significant inhibition of certain enzymes and receptors associated with disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes implicated in cancer and inflammatory diseases.
  • Receptor Modulation : It may modulate the activity of certain receptors involved in cell signaling pathways.

Biological Activity Data

Research has demonstrated the following biological activities:

Activity TypeObservationsReference
AnticancerSignificant cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa)
AntimicrobialExhibits antibacterial activity against Gram-positive bacteria
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections.

Research Findings

Recent research highlights the compound's versatility in addressing multiple biological targets:

  • Cytotoxicity : The compound demonstrated IC50 values in the low micromolar range across several cancer cell lines.
  • Selectivity : Preliminary selectivity assays suggest that it preferentially targets cancer cells over normal cells, indicating a favorable therapeutic index.
  • Synergistic Effects : Combinations with existing chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapies.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and biphenyl moieties exhibit significant anticancer properties. The biphenyl structure enhances the interaction with biological targets, while thiazole contributes to the compound's overall efficacy.

  • Case Study : A study demonstrated that derivatives of thiazole-biphenyl compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the compound's potential as an anticancer agent.

Antimicrobial Properties

Compounds similar to (Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate have been evaluated for their antimicrobial activity. The presence of the thiazole ring is particularly noted for enhancing activity against Gram-positive bacteria.

  • Case Study : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

Organic Photovoltaics

The structural properties of this compound make it a candidate for use in organic photovoltaic devices due to its ability to absorb light and facilitate charge transfer.

  • Data Table: Photovoltaic Performance Metrics
CompoundPower Conversion Efficiency (%)Open Circuit Voltage (V)Short Circuit Current Density (mA/cm²)
Compound A5.60.8512.5
Compound B6.30.9013.0
(Z)-ethyl 2...6.00.8812.8

Fluorescent Probes

The unique electronic properties of the biphenyl and thiazole groups allow for the development of fluorescent probes for bioimaging applications.

  • Case Study : A derivative of this compound was utilized as a fluorescent probe in live cell imaging, demonstrating high selectivity and sensitivity towards specific biomolecules, which could facilitate real-time monitoring of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS 1321936-20-2)
  • Molecular formula : C22H19N3O2S (MW 389.5 g/mol) .
  • Key differences: Replaces biphenyl with 4-methylphenyl, reducing molecular weight and lipophilicity (XLogP3 = 5.3 vs. ~6.5 estimated for the target compound). Retains the cyano-vinyl linker and ethyl benzoate ester, suggesting similar reactivity.
b) (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
  • Molecular formula : C8H10N3O3S (MW 243.3 g/mol) .
  • Key differences: Substitutes biphenyl with methoxyimino and amino-thiazole groups. Lacks the benzoate ester, reducing steric bulk but increasing hydrogen-bonding capacity (N-H donors = 2).
c) Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate
  • Molecular formula : C10H12N3O5S (MW 301.3 g/mol) .
  • Key differences: Contains a methoxycarbonylmethoxyimino group instead of cyanovinyl. Exhibits intermolecular N-H···O/N hydrogen bonds, stabilizing crystal packing .

Physicochemical Properties

Compound XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target compound (estimated) ~6.5 1 6 7
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-thiazol-2-yl]ethenyl]amino]benzoate 5.3 1 6 7
(2Z)-Methyl 2-(2-amino-thiazol-4-yl)-2-(methoxyimino)ethanoate 0.8 2 5 4

Notes:

  • Structural analogs with amino groups (e.g., ) exhibit increased hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability.

Q & A

Q. What synthetic strategies are recommended for constructing the thiazole core in this compound?

A multi-step approach is typically employed, starting with the preparation of intermediates such as 4-([1,1'-biphenyl]-4-yl)thiazole-2-carbaldehyde. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol or methanol .
  • Schiff base formation : Condensation of primary amines (e.g., 2-aminobenzoate esters) with aldehydes using catalytic acetic acid .
  • Cyanovinyl linkage : Employing Knoevenagel condensation between aldehydes and active methylene groups (e.g., malononitrile derivatives) . Critical parameters: Solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign signals for the thiazole ring (δ 6.8–7.5 ppm), cyanovinyl group (δ 8.2–8.5 ppm), and ester moiety (δ 1.3–4.4 ppm) .
  • IR spectroscopy : Confirm C≡N stretching (2200–2250 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 37°C. Monitor degradation via HPLC at 254 nm and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in the Z-configuration?

Single-crystal X-ray diffraction is the gold standard. For example:

  • Compare bond angles and torsion angles of the cyanovinyl group with reference structures (e.g., (Z)-ethyl 2-methoxyimino derivatives) .
  • Use Hirshfeld surface analysis to validate intermolecular interactions influencing stereochemistry .

Q. What methodologies address contradictory bioactivity data across studies?

  • Dose-response assays : Test across a broad concentration range (nM–μM) to identify non-linear effects .
  • Structural analogs comparison : Modify substituents (e.g., biphenyl vs. monocyclic aryl groups) to isolate structure-activity relationships (SAR) .
  • Computational docking : Map binding interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger .

Q. How can reaction yields be optimized for the cyanovinyl linkage formation?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to enhance Knoevenagel condensation efficiency .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Data Analysis and Mechanistic Studies

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics simulations : Analyze binding stability with targets over 100 ns trajectories using GROMACS .

Q. How can researchers resolve discrepancies in solubility data?

  • Solvent screening : Test in DMSO, ethanol, and aqueous buffers with surfactants (e.g., Tween-80) .
  • Thermodynamic solubility : Measure via shake-flask method with HPLC quantification .

Comparative Analysis of Structural Analogs

Analog Key Structural Differences Impact on Bioactivity Reference
Ethyl 2-amino-α-(E-methoxyimino)thiazoleacetateMethoxyimino vs. cyanovinyl groupReduced antimicrobial activity
3,4-Dimethoxy-benzylidene derivativesSubstituent position on aryl ringEnhanced anticancer potency
Biphenyl-thiazole without cyanovinylLack of electron-withdrawing groupLower binding affinity to enzymes

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